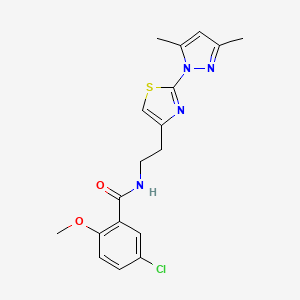
5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H19ClN4O2S and its molecular weight is 390.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of this compound are Cathepsin C , CELA1 , and CELA3A . These enzymes play a crucial role in the process of cell necrosis . The compound acts as an inhibitor to these enzymes, thereby preventing cell and tissue necrosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity and/or downregulating their expression . This results in the prevention or treatment of cell necrosis . The compound specifically targets intracellular Cathepsin C, CELA3A, and CELA1 .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell necrosis . Necrosis is characterized by cell swelling, chromatin digestion, and disruption of the plasma and organelle membranes . The compound’s action on its targets leads to the inhibition of these processes, thereby preventing cell and tissue necrosis .
Result of Action
The result of the compound’s action is the prevention or treatment of cell and tissue necrosis . By inhibiting the activity and/or downregulating the expression of its targets, the compound prevents the processes that lead to necrosis . This can have various therapeutic applications, particularly in conditions where necrosis is a significant factor .
Biochemische Analyse
Biochemical Properties
The compound 5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide has been identified as an inhibitor of Cathepsin C, CELA1, and CELA3A . These enzymes play crucial roles in various biochemical reactions, and the compound’s interaction with these enzymes could potentially inhibit or prevent cell and tissue necrosis .
Cellular Effects
In terms of cellular effects, this compound has been associated with the prevention of cell necrosis . Necrosis is characterized by cell swelling, chromatin digestion, and disruption of the plasma and organelle membranes . The compound’s ability to inhibit enzymes related to this process suggests it may have significant effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves the downregulation of the expression and/or inhibition of the activity of intracellular Cathepsin C, CELA1, and CELA3A . This suggests that the compound exerts its effects at the molecular level through binding interactions with these biomolecules .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not currently available, the compound’s role as an inhibitor of certain enzymes suggests that its effects could potentially vary with different dosages
Metabolic Pathways
Given its inhibitory effects on certain enzymes, it is likely that the compound interacts with these enzymes’ metabolic pathways
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-11-8-12(2)23(22-11)18-21-14(10-26-18)6-7-20-17(24)15-9-13(19)4-5-16(15)25-3/h4-5,8-10H,6-7H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVPFKAQJBVNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2527641.png)
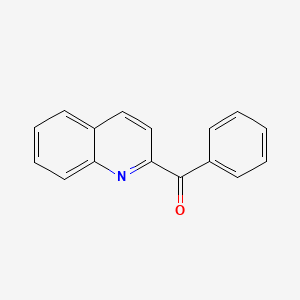
![2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2527643.png)

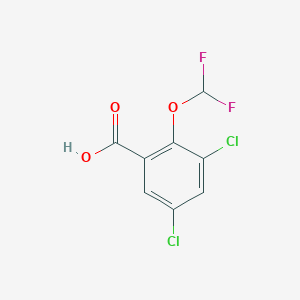

![4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2527649.png)
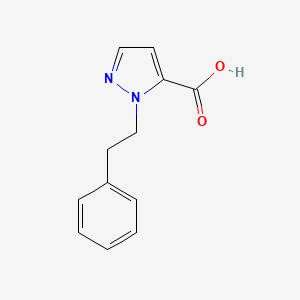
![3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2527655.png)
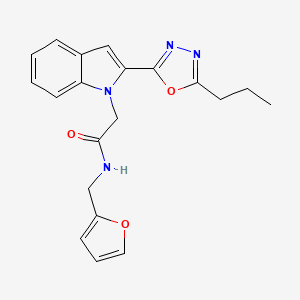
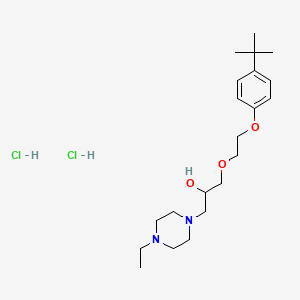
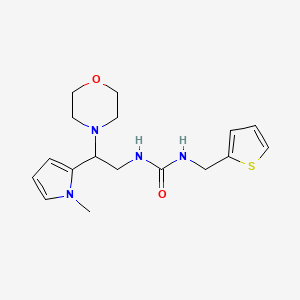
![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)

